N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
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Overview
Description
“N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. The process may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions using 2-chlorobenzyl chloride.
Attachment of the Ethylphenylamino Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Final Assembly: The final compound is obtained by combining the intermediate products under controlled conditions, often involving heating and stirring.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, under conditions like reflux or microwave irradiation.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
The uniqueness of “N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H25ClN4O4S |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-2-17-7-4-6-10-20(17)29-23(33)16-31-21-12-14-36-24(21)25(34)30(26(31)35)13-11-22(32)28-15-18-8-3-5-9-19(18)27/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
YVAQYDJOSJCXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Origin of Product |
United States |
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